molecular formula C19H20N4O2 B2639262 N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-48-2

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2639262
CAS RN: 866872-48-2
M. Wt: 336.395
InChI Key: CAAXHAHJCVNSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound, part of a broader class of triazole derivatives, showcases a versatile chemical framework conducive to modifications leading to diverse pharmacological activities. Triazole derivatives are synthesized through various chemical reactions, providing a platform for creating novel compounds with significant biological activities. The synthesis of such compounds often involves multi-step reactions that include cyclization and substitution processes, offering a rich chemistry for developing new therapeutic agents (Shelton, 1981).

Potential Biological Activities

The chemical structure of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide indicates potential for various biological activities. Triazole derivatives are known for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. For instance, related compounds have shown promising anti-inflammatory activity and low incidence of gastric ulceration, indicating their potential as safer anti-inflammatory drugs (Abdel‐Aziz et al., 2014).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of triazole derivatives make them candidates for developing new treatments against various infectious diseases. Some derivatives have been shown to possess significant activity against pathogenic bacteria and fungi, highlighting the potential of triazole compounds in addressing resistance to conventional antimicrobials (Brahmi et al., 2018).

Catalytic Activity in Organic Synthesis

Triazole compounds also play a role in catalysis, particularly in facilitating organic synthesis reactions. The structural versatility of triazole derivatives allows them to act as effective ligands in catalytic systems, enhancing reaction efficiency and selectivity. This application is crucial in developing pharmaceuticals and other chemical products, demonstrating the compound's utility beyond direct therapeutic use (Turek et al., 2014).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-5-6-13(2)17(11-12)20-19(24)18-14(3)23(22-21-18)15-7-9-16(25-4)10-8-15/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAXHAHJCVNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.